143748-18-9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

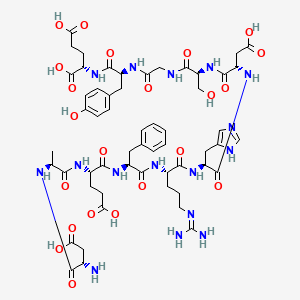

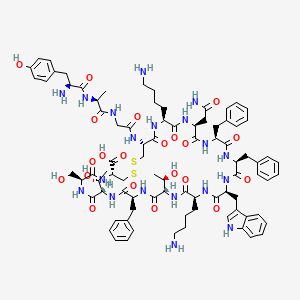

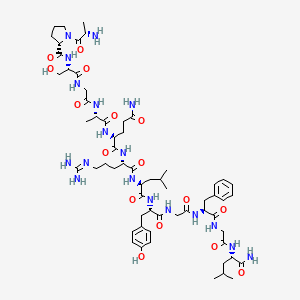

The compound with CAS number “143748-18-9” is also known as PACAP 6-38 . It is a potent and competitive pituitary adenylate cyclase-activating polypeptide receptor (PAC) 1 antagonist . It inhibits PACAP (1-27)-induced stimulation of adenylate cyclase . It has been reported to have antitumor activity in vivo .

Molecular Structure Analysis

The molecular formula of PACAP 6-38 is C182H300N56O45S . The sequence is FTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK, with a modification at Lys-33 where it forms a C-terminal amide .Physical And Chemical Properties Analysis

PACAP 6-38 has a molecular weight of 4024.78 . It is soluble to 2 mg/ml in water .Scientific Research Applications

Scientific Software Development

Scientific research applications often require complex software development. Traditionally, scientists write scientific software from scratch using languages like C and Fortran, which can be challenging. Modern scientific software frameworks, however, enable the rapid assembly of new applications from existing component libraries, improving programming productivity in scientific research (Appelbe, Moresi, Quenette, & Simter, 2007).

Data Sharing and Management

In the 21st century, scientific research is increasingly data-intensive and collaborative. Data sharing is crucial for verification of results and extending research. However, researchers face challenges in data accessibility, preservation, and sharing. Most scientists are satisfied with processes for initial and short-term data management but not with long-term data preservation. The lack of institutional support for data management is a notable issue (Tenopir et al., 2011).

Legal and Ethical Aspects

The legal framework surrounding scientific research, particularly regarding licensing and copyright, is complex. As scientific research often results in more than just the final paper, including code, data structures, and experimental design, these components must be managed appropriately. The Reproducible Research Standard (RRS) is proposed to encourage reproducible scientific investigation and facilitate greater collaboration (Stodden, 2009).

Enhancing Collaborative Science

Hackathons are emerging as an effective means of enhancing collaborative science. They enable peer review before results are published, ensuring the reproducibility of scientific analyses. Hackathons bridge the divide between data generators and bioinformaticians, fostering agile collaboration across multiple institutions (Ghouila et al., 2018).

Improving Scientific Software Usability

Software design principles are crucial for empowering scientists. Systems like the Taverna Workbench and the myExperiment social website follow specific principles to ensure that scientific software is adoptable and engaging for scientists. These principles include automation, reproducibility, and ease of use (De Roure & Goble, 2009).

Crowdsourcing in Scientific Research

Crowdsourcing in scientific research allows for horizontal distribution of research tasks. This approach maximizes resources, promotes transparency, and increases rigor and reliability. Crowdsourced initiatives vary in communication styles and can significantly enhance the quality of scientific research (Uhlmann et al., 2019).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 143748-18-9 involves the reaction of two starting materials, A and B, to form the desired product.", "Starting Materials": [ "Starting Material A: 2,4-dichlorobenzaldehyde", "Starting Material B: 2-amino-4-methylpyridine" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzaldehyde (A) in a suitable solvent, such as ethanol or methanol.", "Step 2: Add 2-amino-4-methylpyridine (B) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent, such as ethanol or methanol, to remove any impurities.", "Step 6: Dry the solid under vacuum to obtain the desired product, compound 143748-18-9." ] } | |

CAS RN |

143748-18-9 |

Product Name |

143748-18-9 |

Molecular Formula |

C₁₈₂H₃₀₀N₅₆O₄₅S |

Molecular Weight |

4024.74 |

sequence |

One Letter Code: FTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.